molecular formula C23H25N3O4S B2855944 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 942003-76-1

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B2855944
CAS No.: 942003-76-1
M. Wt: 439.53
InChI Key: FIUGCSRTXVYTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a sulfonyl group attached to an indole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-aminobutyric acid, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the indole ring using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and sulfonyl-indole intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and enzyme inhibition studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and indole moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: shares similarities with other sulfonyl-indole derivatives and pyrrolidinone-containing compounds.

    N-(2-oxo-1-pyrrolidinyl)ethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: A closely related compound with a similar structure but different linker length.

    N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide: A derivative with a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidinone and sulfonyl-indole moieties allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-22(24-13-7-15-25-14-6-12-23(25)28)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-8-2-1-3-9-18/h1-5,8-11,16H,6-7,12-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUGCSRTXVYTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.